molecular formula C18H25N3O3 B5605370 isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No. B5605370
M. Wt: 331.4 g/mol
InChI Key: QHQONWARYSWOAZ-GOEBONIOSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves multiple steps, including the creation of the diazabicyclo[3.3.1]nonane scaffold, which is a common structural motif for nAChR ligands. For instance, Eibl et al. (2013) explored the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents on the 3,7-diazabicyclo[3.3.1]nonane scaffold, achieving compounds with higher affinities and subtype selectivity for α4β2(∗) nAChRs. The nature of the hydrogen bond acceptor system had a significant impact on nAChR interaction, with high-affinity ligands possessing small alkyl chains or para-substituted phenyl ring systems (Eibl et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of diazabicyclo[3.3.1]nonane derivatives, which share structural features with the target compound, reveals that these compounds often adopt specific conformations that are crucial for their interaction with biological targets. Fernández et al. (1992) conducted a structural and conformational study of some amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, providing insights into the preferred flattened chair-chair conformation, which is relevant for understanding the structural behavior of similar compounds (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.3.1]nonane derivatives is highlighted by their ability to undergo various transformations. Veremeeva et al. (2019) synthesized novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes, capable of undergoing conformational reorganization, which demonstrates the versatile chemical behavior of compounds within this class (Veremeeva et al., 2019).

properties

IUPAC Name

2-methylpropyl (1S,5R)-7-oxo-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(2)12-24-18(23)20-9-14-6-7-16(11-20)21(17(14)22)10-15-5-3-4-8-19-15/h3-5,8,13-14,16H,6-7,9-12H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQONWARYSWOAZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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